Euchrestaflavanone A

Multidrug Resistance MRP1/ABCC1 Inhibition Flavonoid SAR

Euchrestaflavanone A is a diprenylated flavanone belonging to the 8-prenylated flavonoid subclass, with a molecular formula of C₂₅H₂₈O₅ and a molecular weight of 408.5 g/mol. It was first isolated from Euchresta japonica roots and later identified in Cudrania tricuspidata and Lespedeza davidii.

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
CAS No. 80510-05-0
Cat. No. B3029856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuchrestaflavanone A
CAS80510-05-0
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C
InChIInChI=1S/C25H28O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-12,23,26-28H,7,9,13H2,1-4H3/t23-/m0/s1
InChIKeyBMIMEYWWZBBDCM-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euchrestaflavanone A (CAS 80510-05-0): Procurement-Relevant Identity and Pharmacological Classification


Euchrestaflavanone A is a diprenylated flavanone belonging to the 8-prenylated flavonoid subclass, with a molecular formula of C₂₅H₂₈O₅ and a molecular weight of 408.5 g/mol [1]. It was first isolated from Euchresta japonica roots and later identified in Cudrania tricuspidata and Lespedeza davidii [2][3]. The compound is structurally defined by 5,7,4′-trihydroxy substitution and prenyl groups at both the 8-position of ring A and the 3′-position of ring B, a feature that distinguishes it from mono-prenylated flavanones and contributes to its distinct biological profile [2].

Why Generic Flavanone Substitution Cannot Replace Euchrestaflavanone A in Targeted Research Applications


Generic flavanones such as naringenin or hesperetin lack the prenyl modifications that critically enhance membrane partitioning and target engagement for Euchrestaflavanone A [1]. In a direct comparative study, non-prenylated flavanones exhibited negligible cytotoxic activity, whereas the addition of isoprenyl groups—as present in Euchrestaflavanone A—significantly amplified cytotoxicity through increased log P and altered ionization potential [1]. Furthermore, the specific 8,3′-diprenylation pattern of Euchrestaflavanone A confers MRP1 inhibitory potency that is not achievable with mono-prenylated or non-prenylated analogs, as demonstrated by structure–activity relationship analyses [2]. These structural determinants of bioactivity render simple flavanone substitution scientifically invalid for studies requiring potent MRP1 inhibition, antiplatelet dual-pathway modulation, or enhanced cancer-cell cytotoxicity.

Quantitative Differentiation of Euchrestaflavanone A Against Closest Structural and Functional Analogs


MRP1 Efflux Inhibition: Euchrestaflavanone A Demonstrates ~20-Fold Greater Potency Than Genistein

In a head-to-head structure–activity relationship study measuring inhibition of BCPCF efflux in human erythrocytes, euchrestaflavanone A achieved 50% inhibition (IC₅₀) at 3 μM, which was approximately 20-fold more efficient than the isoflavone genistein [1]. Euchrestaflavanone A was also comparable to the known MRP1 inhibitor benzbromarone (IC₅₀ 4 μM) and more potent than indomethacin (IC₅₀ 10 μM) [1].

Multidrug Resistance MRP1/ABCC1 Inhibition Flavonoid SAR

Cancer Cell Cytotoxicity: Euchrestaflavanone A Exhibits Low-Micromolar Potency Across Multiple Human Cancer Lines, Surpassing Non-Prenylated Flavanones

Euchrestaflavanone A showed potent cytotoxicity against HL60, A549, AZ521, and SK-BR-3 human cancer cell lines with IC₅₀ values ranging from 4.5 to 9.9 μM [1]. In a separate cross-study comparison, non-prenylated flavanones such as naringenin and hesperetin exhibited little or no cytotoxic activity under comparable conditions, whereas the addition of an isoprenyl group (as in euchrestaflavanone A) significantly enhanced cytotoxicity [2]. Against SK-BR-3 breast cancer cells specifically, euchrestaflavanone A reached an IC₅₀ of 7.7 ± 0.5 μM [1].

Cancer Cytotoxicity Prenylated Flavonoids IC₅₀ Profiling

Antiplatelet Mechanism: Dual Pathway Modulation (αIIb/β3 Downregulation + cAMP Upregulation) Establishes a Distinct Pharmacological Fingerprint

Euchrestaflavanone A inhibited collagen-induced human platelet aggregation with an IC₅₀ of 49.5 μM [1]. Its antiplatelet mechanism is characterized by simultaneous downregulation of glycoprotein IIb/IIIa (αIIb/β3)-mediated signaling (including platelet adhesion, granule secretion, thromboxane A₂ production, and clot retraction) and upregulation of the cyclic adenosine monophosphate (cAMP)-dependent pathway [1]. In contrast, the related prenylated isoflavone derrone, while more potent in the same collagen-aggregation assay (IC₅₀ = 27.8 μM), primarily acts through intracellular calcium suppression and IP₃RI phosphorylation without reported cAMP pathway engagement [2]. Aspirin, the clinical reference antiplatelet agent, inhibits only the thromboxane A₂ axis.

Antiplatelet Thrombosis Prevention Collagen-Induced Aggregation

Structural Identity: Diprenylated Substitution Pattern Differentiates Euchrestaflavanone A from Mono-Prenylated Flavanones and Misassigned Isomers

Euchrestaflavanone A bears prenyl groups at both the 8-position of ring A and the 3′-position of ring B, distinguishing it from mono-prenylated flavanones such as 8-prenylnaringenin (prenyl only at position 8) or 3′-prenylnaringenin [1]. This diprenylated architecture is essential for its MRP1 inhibitory activity, as SAR studies identified that a hydrophobic prenyl group at position 8 is required for strong inhibition, while an additional prenyl at 3′ (as in euchrestaflavanone A) further enhances potency [2]. Euchrestaflavanone A has also been unequivocally distinguished from macarangaflavanone B and confirmed to be identical to lespedezaflavanone B [3].

Chemotaxonomy Prenylated Flavonoid Structural Elucidation

High-Value Application Scenarios for Euchrestaflavanone A Based on Verified Differential Evidence


MRP1-Mediated Multidrug Resistance (MDR) Reversal Assays

Euchrestaflavanone A, with an IC₅₀ of 3 μM for MRP1-like efflux inhibition—comparable to benzbromarone and ~20-fold more potent than genistein—serves as a validated natural product probe for investigating MRP1/ABCC1-mediated drug efflux in cancer cells [1]. It is suitable for co-treatment studies with chemotherapeutic agents (e.g., doxorubicin, vincristine) in MRP1-overexpressing cell lines to assess MDR reversal potential.

Dual-Pathway Antiplatelet Mechanistic Studies

Researchers studying platelet signaling can employ euchrestaflavanone A as a tool compound that simultaneously downregulates αIIb/β3 integrin signaling and upregulates the cAMP-dependent pathway [2]. This dual action distinguishes it from single-pathway agents like aspirin (COX-1/TxA₂ only) or derrone (calcium/IP₃RI only), enabling experimental dissection of crosstalk between integrin and cyclic nucleotide signaling in thrombus formation.

Prenylated Flavonoid Cytotoxicity Screening Panels

With validated IC₅₀ values of 4.5–9.9 μM across HL60, A549, AZ521, and SK-BR-3 human cancer cell lines, euchrestaflavanone A is an appropriate positive control or reference standard for cytotoxicity screening of novel prenylated flavonoid libraries [3]. Its diprenylated structure makes it a suitable comparator for SAR studies aimed at optimizing the antiproliferative activity of natural and semi-synthetic flavanones.

Phytochemical Reference Standard for Quality Control of Euchresta and Cudrania Species

As a characteristic secondary metabolite of Euchresta japonica, Euchresta formosana, and Cudrania tricuspidata, euchrestaflavanone A is employed as a high-purity analytical standard (≥95% by HPLC) for species authentication, chemotaxonomic classification, and batch-to-batch consistency evaluation of botanical raw materials [4].

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